Isobergaptol

Description

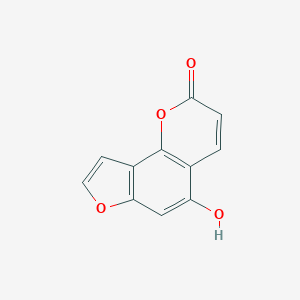

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWBIFOFDYBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Isobergaptol in the Plant Kingdom

Identification in Specific Plant Species

Isobergaptol has been isolated and identified from a range of plant species. Detailed phytochemical analyses have confirmed its presence in the following plants:

Angelica cyclocarpa : This species, belonging to the Apiaceae family, is a known source of various furanocoumarins, including this compound.

Peucedanum ostruthium (Masterwort) : The rhizomes of this alpine plant are particularly rich in coumarins and furanocoumarins, with this compound being one of the identified constituents. researchgate.net

Citrus paradisi (Grapefruit) : Investigations into the furanocoumarin content of grapefruit have led to the isolation of this compound, among other related compounds, from its juice. cabidigitallibrary.org This finding is significant due to the known interactions of grapefruit furanocoumarins with various medications.

Heracleum mantegazzianum (Giant Hogweed) : The roots of this invasive plant species have been found to contain this compound. mdpi.com

Pastinaca sativa (Parsnip) : This common root vegetable is another member of the Apiaceae family that produces this compound. koreascience.krnih.gov

The distribution of this compound within these plants can vary, with concentrations differing in various plant parts such as roots, rhizomes, leaves, and fruits.

Presence in Botanical Families (e.g., Apiaceae, Rutaceae)

The occurrence of this compound is predominantly concentrated in two major botanical families:

Apiaceae (Umbelliferae): This family, commonly known as the carrot, celery, or parsley family, is a significant source of furanocoumarins. Many species within this family are aromatic and have been used for culinary and medicinal purposes. The presence of this compound in genera such as Angelica, Peucedanum, Heracleum, and Pastinaca underscores the widespread distribution of this compound within the Apiaceae family. researchgate.netmdpi.comkoreascience.krnih.gov

Rutaceae: The citrus family, Rutaceae, is another well-documented source of this compound. The genus Citrus, in particular, which includes grapefruit (Citrus paradisi), has been a key subject of research on furanocoumarins due to their biological activities. cabidigitallibrary.orgmdpi.com The presence of this compound in this family highlights a case of parallel evolution of secondary metabolite biosynthesis pathways in distantly related plant families.

The following interactive data table summarizes the occurrence of this compound in specific plant species and their respective families.

| Plant Species | Botanical Family |

| Angelica cyclocarpa | Apiaceae |

| Peucedanum ostruthium | Apiaceae |

| Citrus paradisi | Rutaceae |

| Heracleum mantegazzianum | Apiaceae |

| Pastinaca sativa | Apiaceae |

Phytochemical Investigations Leading to this compound Isolation

The isolation and characterization of this compound from plant sources involve a series of phytochemical techniques. These investigations are crucial for understanding the chemical profile of a plant and for the structural elucidation of its individual components.

A general workflow for the isolation of this compound typically involves the following steps:

Extraction: The initial step involves the extraction of secondary metabolites from the plant material (e.g., roots, rhizomes, or fruits). This is commonly achieved using solvents of varying polarities, such as methanol (B129727), ethanol (B145695), or ethyl acetate, to efficiently extract a broad range of compounds. mdpi.com

Chromatographic Separation: The crude extract, which is a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to separate the individual compounds. Common methods include:

Silica (B1680970) Gel Column Chromatography: This technique is often used for the initial fractionation of the extract based on the polarity of the compounds. cabidigitallibrary.org

Thin-Layer Chromatography (TLC): TLC is utilized for monitoring the separation process and for preliminary identification of fractions containing furanocoumarins. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative and semi-preparative HPLC, is a powerful tool for the final purification of this compound from the enriched fractions. researchgate.netcabidigitallibrary.org Reversed-phase columns are frequently employed for separating furanocoumarins. cabidigitallibrary.org

Structure Elucidation and Identification: Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods:

Ultraviolet (UV) Spectroscopy: Provides information about the chromophore system present in the molecule, which is characteristic of coumarins. cabidigitallibrary.org

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in its identification. cabidigitallibrary.org High-resolution mass spectrometry can provide the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in determining the precise arrangement of atoms within the molecule, leading to the unambiguous structural elucidation of this compound.

A specific example of this compound isolation comes from the study of grapefruit juice. In this investigation, furanocoumarins were isolated using a combination of normal phase silica gel chromatography, preparative TLC, and reversed-phase semi-preparative HPLC. The purity of the isolated this compound was confirmed by HPLC-MS and analytical TLC. cabidigitallibrary.org

The following table provides a summary of the phytochemical investigation findings for the isolation of this compound.

| Plant Source | Extraction Method | Separation Techniques | Identification Methods |

| Citrus paradisi (Grapefruit) Juice | Solvent Extraction | Normal Phase Silica Gel Chromatography, Preparative TLC, Reversed-Phase Semi-Preparative HPLC | HPLC-MS, Analytical TLC, UV Spectroscopy |

| Peucedanum ostruthium Rhizomes | Accelerated Solvent Extraction (ASE) with 60% ethanol | High-Performance Liquid Chromatography (HPLC) | HPLC-DAD, HPLC-DAD-MS |

| Heracleum species Roots | Steam Distillation (for essential oils) | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS) | Mass Spectrometry (MS) |

Biosynthetic Pathways of Isobergaptol

Precursor Pathways in Plant Metabolism

The foundational precursors for furanocoumarin biosynthesis are derived from primary plant metabolic pathways.

Shikimate Pathway Contributions

The shikimate pathway is a crucial initial step, providing the aromatic amino acid L-phenylalanine mdpi.comwikipedia.org. L-phenylalanine serves as the starting point for the phenylpropanoid pathway, which subsequently leads to the formation of coumarins mdpi.comwikipedia.org.

Phenylpropanoid Pathway Integration

L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid mdpi.comjfda-online.comresearchgate.net. Trans-cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid mdpi.comjfda-online.com. p-Coumaric acid is a key intermediate in the phenylpropanoid pathway and a precursor for the biosynthesis of various compounds, including coumarins jfda-online.com. Further modifications of p-coumaric acid lead to the formation of umbelliferone (B1683723) (7-hydroxycoumarin), a central intermediate in furanocoumarin biosynthesis mdpi.comwikipedia.orgmdpi.comacs.org.

Coumarin (B35378) Biosynthesis Intermediates

Umbelliferone is a critical intermediate in the biosynthesis of both linear and angular furanocoumarins mdpi.comacs.org. The pathway to linear furanocoumarins, which includes psoralen (B192213) and its derivatives like bergaptol (B1666848) and subsequently Isobergaptol, proceeds from umbelliferone through a series of enzymatic steps mdpi.commdpi.com.

The biosynthesis of bergaptol, a likely precursor to this compound, starts with umbelliferone. Umbelliferone is converted to demethylsuberosin (B190953), which is then transformed into marmesin (B225713) and subsequently psoralen by cytochrome P450 monooxygenases (marmesin synthase and psoralen synthase) mdpi.com. Finally, a hydroxyl group is added to the C-5 position of psoralen to form bergaptol mdpi.com.

Enzymatic Steps in Furanocoumarin Formation

The formation of the furan (B31954) ring and subsequent modifications involve specific enzymatic reactions.

Role of O-Prenyltransferases (O-PTs)

O-prenyltransferases play a crucial role in furanocoumarin biosynthesis by catalyzing the prenylation of umbelliferone mdpi.comacs.org. This involves the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to umbelliferone wikipedia.orgmdpi.comacs.orgnih.gov. The position of prenylation on umbelliferone (C6 or C8) determines whether the pathway leads to linear (psoralen-type) or angular (angelicin-type) furanocoumarins mdpi.comacs.orgnih.gov. For linear furanocoumarins like bergaptol and this compound, prenylation occurs primarily at the C-6 position, leading to the formation of demethylsuberosin mdpi.comacs.orgnih.govcdnsciencepub.com.

Specific O-prenyltransferases involved in coumarin prenylation have been identified in plants from the Rutaceae and Apiaceae families biorxiv.org. These enzymes belong to the UbiA superfamily biorxiv.orgpnas.org. For instance, a coumarin-specific prenyltransferase (PcPT) from parsley (Petroselinum crispum) has been shown to have strict substrate specificity towards umbelliferone and dimethylallyl diphosphate, with a strong preference for prenylation at the C6 position nih.govresearchgate.net.

In Vitro and In Vivo Enzyme Activity Characterization

Research has characterized the activity of enzymes involved in furanocoumarin biosynthesis both in vitro and in vivo. Studies have investigated the activity of enzymes like prenyltransferases, marmesin synthase, and psoralen synthase acs.orgnih.govuminho.pt. While the initial steps leading to umbelliferone have been successfully reconstituted in heterologous systems like Escherichia coli, the subsequent steps involving prenyltransferases and cytochrome P450 enzymes for furanocoumarin production have presented challenges, with observed low solubility and activity in some heterologous expression systems nih.govuminho.pt.

However, in vitro functional verification of enzymes like p-coumaroyl CoA 2'-hydroxylase (involved in umbelliferone formation), UbiA prenyltransferases (catalyzing umbelliferone prenylation), and cytochrome P450 cyclases (involved in furan ring formation) has been successfully conducted, elucidating the molecular mechanisms of furanocoumarin biosynthesis in plants like Angelica sinensis nih.gov. These studies highlight the specificities of these enzymes towards their substrates and their roles in directing the pathway towards linear or angular furanocoumarins nih.gov.

The final step in this compound biosynthesis from bergaptol is likely catalyzed by an O-methyltransferase, although specific enzymatic characterization for this precise methylation step in this compound formation was not prominently detailed in the provided search results, the general process of methylation is common in the diversification of plant secondary metabolites.

Gene Expression and Regulation in Biosynthetic Pathways

The biosynthesis of this compound, a linear furanocoumarin, is intricately linked to the broader furanocoumarin biosynthetic pathway, which originates from the phenylpropanoid pathway. The regulation of gene expression governing the enzymes in this pathway is crucial for controlling the production and accumulation of these secondary metabolites in plants.

Key enzymatic steps in the furanocoumarin pathway, leading to precursors of this compound, involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and p-coumaroyl CoA 2'-hydroxylase (C2'H). wikipedia.org Downstream modifications, including hydroxylation and cyclization, are catalyzed by various cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes. For instance, specific CYP450 enzymes like CYP71AZ18, CYP71AZ19, and CYP83F95 have been implicated in the hydroxylation of psoralen to form bergaptol and xanthotoxol (B1684193) in Angelica dahurica. nih.gov Given that this compound is an isomer of bergaptol, related or specific CYP enzymes are likely involved in its formation.

The expression of genes encoding these biosynthetic enzymes is subject to complex regulatory mechanisms. Transcription factors (TFs) play a significant role in modulating the transcription rates of these genes. Studies on secondary metabolite biosynthesis, including furanocoumarins, have identified various TF families involved, such as WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC. wikipedia.org These transcription factors can bind to specific regulatory sequences in the promoter regions of biosynthetic genes, activating or repressing their expression.

Research in Glehnia littoralis, another furanocoumarin-producing plant, has involved the screening of candidate genes encoding key enzymes in the downstream furanocoumarin biosynthetic pathway that exhibit higher expression levels in roots compared to leaves, consistent with furanocoumarin distribution in this plant. wikipedia.orgnih.gov Additionally, differentially expressed transcription factors have been identified, providing potential insights into the regulatory networks controlling furanocoumarin synthesis in this species. nih.gov

Beyond transcription factors, other regulatory layers influence gene expression in furanocoumarin biosynthesis. Chromatin accessibility, for example, has been shown to correlate with high gene expression levels of validated furanocoumarin biosynthetic genes in Angelica dahurica, highlighting the importance of chromosomal structure in regulating metabolite production. nih.gov Gene clustering, where genes involved in a specific metabolic pathway are physically located together on a chromosome, can also play a role in coordinated gene expression and regulation. guidetopharmacology.orgmpg.de

Environmental factors and stress conditions are known to impact the accumulation of plant secondary metabolites like furanocoumarins, which is often mediated by changes in the expression of biosynthetic genes. wikipedia.org Plants have sophisticated signaling systems that can trigger the accumulation of these compounds in response to biotic and abiotic stresses, involving the modulation of gene expression by various genes and transcription factors. wikipedia.org

Detailed research findings from studies utilizing multi-omics approaches, such as integrated metabolomics and transcriptomics, have been instrumental in identifying candidate genes and understanding regulatory mechanisms in furanocoumarin biosynthesis in specific plant species. nih.govfishersci.co.uk These studies provide valuable data on gene expression patterns across different tissues or developmental stages and help to link gene activity to the production of specific furanocoumarins.

Isolation and Extraction Methodologies for Isobergaptol

Conventional Extraction Techniques

Conventional extraction methods are widely used due to their simplicity and cost-effectiveness. These techniques rely on the principle of differential solubility of compounds in various solvents.

Soxhlet Extraction Principles

Soxhlet extraction is a continuous solid-liquid extraction technique particularly useful for compounds with limited solubility in a solvent. edu.krdhawachfilterpaper.comamglassware.com The process involves placing the solid plant material in a thimble within the Soxhlet apparatus. The solvent is heated in a flask below, its vapor travels up to a condenser, where it cools and drips onto the plant material in the thimble. edu.krd The solvent fills the thimble and dissolves the soluble compounds. edu.krd When the liquid level reaches the top of the siphon arm, the solvent, now containing the extracted compounds, siphons back into the boiling flask, leaving the solid material behind. edu.krd This cycle repeats, allowing for continuous extraction with a relatively small volume of solvent. edu.krd While efficient for exhaustive extraction, Soxhlet extraction can be time-consuming and requires heating the solvent for extended periods. edu.krdphcogrev.com Studies on the extraction of coumarins and other compounds from plant materials often utilize Soxhlet extraction with various solvents like petroleum ether, chloroform, ethyl acetate, and methanol (B129727), depending on the polarity of the target compounds. ijpsr.commaas.edu.mm

Maceration Approaches

Maceration is a simple extraction technique where the comminuted plant material is soaked in a solvent at room temperature for a specified period. uobasrah.edu.iq This method relies on the diffusion of soluble compounds from the plant matrix into the solvent. uobasrah.edu.iq Maceration is less efficient than techniques involving heat or agitation but is suitable for thermolabile compounds. nih.gov The solvent is periodically agitated to enhance the extraction process. After the soaking period, the liquid extract is separated from the solid residue, often by filtration or decantation. Multiple maceration steps with fresh solvent may be performed to increase the extraction yield. Maceration has been used for the extraction of furanocoumarins and other compounds from plants. researchgate.net

Hydrodistillation Techniques

Hydrodistillation is a method primarily used for extracting volatile compounds, such as essential oils, from plant materials. It involves boiling the plant material in water or passing steam through it. The volatile compounds evaporate with the water or steam, and the mixed vapors are then condensed. The immiscible volatile oil is collected, typically separating from the water. While primarily for volatile oils, some semi-volatile compounds might be co-extracted. Hydrodistillation has been reported for use with Apium leptophyllum, a plant known to contain furanocoumarins like isobergaptol, although the focus is usually on the essential oil components. phcogrev.com

Advanced Extraction Methodologies

Advanced extraction techniques offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant matrix. mdpi.comnih.govanton-paar.com This rapid heating increases the kinetic energy of the molecules, enhances solvent penetration into the plant cells, and can cause cell disruption, facilitating the release of intracellular compounds like this compound. mdpi.comnih.gov MAE typically requires less solvent and shorter extraction times compared to conventional methods. mdpi.comnih.govanton-paar.com Parameters such as microwave power, extraction time, temperature, solvent type, and solid-to-solvent ratio influence the efficiency of MAE. phcogrev.commdpi.com Research has shown MAE to be effective for extracting various bioactive compounds, including phenolics and coumarins, from plant materials. mdpi.comnih.govresearchgate.net Optimization studies are often conducted to determine the most favorable conditions for maximizing the yield of target compounds using MAE. mdpi.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to enhance the extraction process. nih.govjournalejnfs.complos.orgresearchgate.net When ultrasound waves pass through the solvent, they create cavitation bubbles that collapse near the surface of the plant material. nih.govplos.org This collapse generates localized high temperatures and pressures, as well as microstreaming and shock waves, which can disrupt plant cell walls, increase mass transfer, and improve solvent penetration. nih.govplos.orgresearchgate.net UAE can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods, making it suitable for thermolabile compounds. nih.govjournalejnfs.comresearchgate.net Factors affecting UAE efficiency include ultrasonic frequency, power, extraction time, temperature, solvent type, and solid-to-solvent ratio. nih.govplos.orgresearchgate.net UAE has been successfully applied for the extraction of various bioactive compounds, including phenolics and flavonoids, from different plant sources. journalejnfs.complos.org Studies have indicated that UAE can be a more efficient alternative to conventional solvent extraction for certain plant constituents. plos.org

Supercritical Fluid Extraction (SFE), e.g., Supercritical CO2 Extraction (scCO2)

Supercritical Fluid Extraction (SFE) has gained prominence as a green and sustainable technique for the isolation of high-value bioactive compounds from natural sources. ajgreenchem.comdsm-firmenich.commdpi.com This method utilizes a substance above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. mdpi.com Supercritical carbon dioxide (scCO2) is the most commonly employed fluid in SFE due to its non-toxic, non-flammable, and environmentally friendly nature, as well as its relatively low critical point (31.1 °C and 73.8 bar). mdpi.comnih.govucm.es

The principle of scCO2 extraction involves pumping CO2 to supercritical conditions and passing it through the solid plant matrix containing the target compound. ucm.eswikipedia.org The scCO2 acts as a solvent, dissolving the extractable components. ucm.es The mixture of scCO2 and dissolved compounds is then transferred to a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and allowing the extracted material to precipitate and be collected. ucm.eswikipedia.org

SFE with scCO2 offers several advantages for the extraction of natural products, including furanocoumarins like this compound. These benefits include enhanced selectivity, faster extraction times, and reduced or eliminated use of organic solvents, leading to cleaner extracts and minimized environmental impact. ajgreenchem.commdpi.comwikipedia.org The solvent power and selectivity of scCO2 can be modulated by adjusting the temperature and pressure of the system. mdpi.comwikipedia.orgequilibar.com Additionally, the introduction of co-solvents, such as ethanol (B145695) or methanol, can modify the polarity of the supercritical fluid, expanding its ability to extract a wider range of compounds or improve the yield of specific, more polar substances. wikipedia.orgequilibar.com

While SFE is a suitable method for extracting furanocoumarins, specific detailed experimental data outlining the precise scCO2 parameters (e.g., pressure, temperature, flow rate, co-solvent percentage) and corresponding extraction yields specifically for this compound from a particular plant source were not available in the provided search results. Therefore, a data table detailing such specific SFE conditions and yields for this compound cannot be presented based on the provided text.

Considerations for Research-Scale Isolation Efficiency

The efficiency of isolating this compound at a research scale is influenced by several factors, primarily the concentration of the compound in the plant source material and the effectiveness of the chosen extraction and purification methods. Furanocoumarins, including this compound, are often present in plants in relatively small quantities under natural conditions, which can make their isolation challenging and potentially inefficient using traditional methods. univ-lorraine.fr

However, achieving high efficiency at research scale still requires optimization of extraction parameters based on the specific plant material and the desired purity of this compound. Factors such as particle size of the plant material, extraction duration, solvent flow rate, and the potential need for co-solvents all play a crucial role in maximizing the yield and efficiency of the isolation process. While SFE's inherent characteristics lend themselves to efficient extraction of natural products, specific comparative research data on the efficiency of SFE for this compound isolation at a research scale relative to other methods were not found within the provided sources.

Chemical Synthesis and Derivatization Strategies for Isobergaptol

Total Synthesis Approaches

While comprehensive step-by-step total synthesis routes specifically dedicated to isobergaptol are not extensively detailed in the provided information, the synthesis of furanocoumarins in general can be achieved through various chemical strategies. These approaches typically involve the construction of the furan (B31954) ring, the pyrone ring, or both rings around a central benzene (B151609) core. researchgate.netmdpi.com

One reported method for obtaining bergaptol (B1666848), a linear furanocoumarin structurally related to this compound, involves the demethylation of bergapten (B1666803) (5-methoxypsoralen). mdpi.comresearchgate.net Bergapten itself can be synthesized from precursors such as visnagin, 4-methoxy-6-hydroxybenzofuran-5-carboxaldehyde, or phloroglucinol. mdpi.com The demethylation of bergapten to yield bergaptol can be achieved using reagents like boron tribromide (BBr₃) in dichloromethane (B109758) or through thermal degradation. researchgate.net Given the structural similarity between bergaptol (5-hydroxypsoralen, a linear furanocoumarin) and this compound (5-hydroxyangelicin, an angular furanocoumarin), similar synthetic logic involving the manipulation of functional groups on a pre-formed furanocoumarin scaffold or the construction of the rings might be applicable to this compound, though specific detailed total synthesis pathways for this compound were not found in the search results.

Naturally, furanocoumarins, including the angular type like this compound, are biosynthesized in plants from the precursor umbelliferone (B1683723) (7-hydroxycoumarin). researchgate.netmdpi.commdpi.comnih.gov This biosynthesis proceeds through the shikimate and phenylpropanoid pathways, with prenylation playing a key role in the formation of the furan ring. researchgate.netmdpi.comnih.gov

This compound as a Synthetic Precursor for Furanocoumarins

This compound serves as a precursor in the plant biosynthesis of more complex furanocoumarins. For instance, in Angelica keiskei, this compound undergoes O-prenylation to form isoimperatorin (B1672244) (O-dimethylallylated bergaptol). pnas.org This enzymatic transformation is catalyzed by aromatic O-prenyltransferases (O-PTs). pnas.org The study of these enzymatic pathways highlights the role of this compound as a key intermediate in the natural synthesis of various prenylated angular furanocoumarins. pnas.org This biological role suggests that this compound can be a valuable starting material for the biomimetic or enzymatic synthesis of its naturally occurring derivatives.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of furanocoumarins, including those related to this compound, is pursued to explore their chemical diversity and potential applications. This involves targeted chemical modifications and the exploration of various structure-modification pathways.

Targeted Chemical Modifications

Targeted chemical modifications of furanocoumarins aim to alter their physical, chemical, and biological properties. Based on the structure of this compound, potential modification sites include the hydroxyl group at C-5, the pyrone ring, and the furan ring.

Modifications of the hydroxyl group, such as alkylation (e.g., methylation to form this compound methyl ether chemdad.comchemicalbook.com), acylation, or glycosylation, can alter polarity and interaction with biological targets. The synthesis of furanocoumarin analogs derived from bergapten, which involves halogenation or acylation reactions after demethylation to bergaptol, demonstrates the feasibility of modifying the hydroxyl group and other parts of the furanocoumarin scaffold. researchgate.net

Modifications to the pyrone ring, such as alterations to the carbonyl group or the introduction of substituents on the aromatic portion, can also influence the compound's properties. Similarly, modifications to the furan ring could involve opening the ring, adding substituents, or altering its saturation.

Exploration of Structure-Modification Pathways

Exploring structure-modification pathways involves developing synthetic routes to access a range of this compound derivatives. This can include:

Functionalization reactions: Introducing new functional groups at specific positions on the this compound core through reactions like halogenation, nitration, or sulfonation.

Coupling reactions: Joining this compound or its modified intermediates with other molecular fragments to create hybrid structures.

Ring alterations: Chemical transformations that modify the structure of the furan or pyrone rings, such as reduction, oxidation, or ring expansion/contraction.

Synthesis from related precursors: Utilizing synthetic strategies that build the this compound scaffold or its analogs from simpler starting materials, allowing for the incorporation of diverse substituents.

While detailed synthetic schemes specifically for a wide range of this compound analogs were not found, the general approaches used for the synthesis and derivatization of other furanocoumarins, such as bergapten, provide a basis for the potential strategies applicable to this compound. researchgate.netmdpi.comresearchgate.net The enzymatic prenylation observed in plants also suggests biocatalytic approaches as a pathway for generating prenylated this compound derivatives. pnas.org

Further research into the chemical synthesis and derivatization of this compound is crucial for obtaining this compound and its novel analogs, which can then be investigated for various applications.

Advanced Spectroscopic and Chromatographic Characterization of Isobergaptol

Chromatographic Separation and Purification Techniques

Chromatography plays a crucial role in isolating and purifying isobergaptol from crude plant extracts, which typically contain a mixture of various compounds. Different chromatographic methods are employed depending on the scale and required purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the analysis and purification of furanocoumarins, including this compound phytopurify.comuniv-lorraine.fr. It offers high resolution and sensitivity, making it suitable for both analytical purposes (identification and quantification) and preparative separation. HPLC-DAD (Diode Array Detector) and HPLC-ELSD (Evaporative Light Scattering Detector) are commonly used detection methods for this compound, providing information on its UV absorbance characteristics and presence in the eluent chromnet.netphytopurify.comsumitbiomedical.com. Reverse-phase HPLC, often utilizing C18 columns, is frequently employed for the purification of secondary metabolites like furanocoumarins, using mobile phases typically consisting of mixtures of water and organic solvents such as methanol (B129727) or acetonitrile (B52724), often with modifiers like formic acid univ-lorraine.frresearchgate.net.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for the initial screening of extracts, monitoring the progress of chromatographic separations, and assessing the purity of isolated fractions researchgate.netijpsr.commaas.edu.mm. For furanocoumarins, TLC is typically performed on silica (B1680970) gel plates. Visualization of spots can be achieved using UV light, as many coumarins are fluorescent, or by spraying with visualizing reagents such as 5% H₂SO₄ solution followed by heating maas.edu.mmcdnsciencepub.com. Different solvent systems, such as ethyl acetate: formic acid: glacial acetic acid: water, can be used as the mobile phase to achieve separation based on the polarity of the compounds ijpsr.com. Fractions showing similar TLC patterns are often combined for further purification maas.edu.mm.

Column Chromatography for Compound Isolation

Column chromatography is a fundamental technique for isolating compounds like this compound from crude extracts or partially purified fractions on a larger scale researchgate.netmaas.edu.mm. Silica gel is a common stationary phase used in column chromatography for the isolation of natural products. The extract is adsorbed onto a small amount of stationary phase and loaded onto the column. Elution is performed using a gradient or isocratic system of solvents, often starting with less polar solvents and gradually increasing the polarity to elute compounds based on their affinity for the stationary phase maas.edu.mm. Fractions are collected sequentially and analyzed by TLC or other methods to identify those containing the target compound maas.edu.mm.

Principles of Partition and Adsorption Chromatography

Chromatographic separation techniques, including column chromatography, TLC, and HPLC, operate based on two primary principles: partition and adsorption.

Adsorption Chromatography: This principle involves the separation of compounds based on their differential adsorption onto a solid stationary phase. Polar compounds are more strongly adsorbed onto a polar stationary phase (like silica gel) and elute later, while less polar compounds are weakly adsorbed and elute earlier. This is the primary mechanism in normal-phase chromatography, often used in TLC and some column chromatography applications.

Partition Chromatography: This principle involves the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase chromatography, commonly used in HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/methanol). Non-polar compounds partition more into the non-polar stationary phase and are retained longer, while polar compounds partition more into the polar mobile phase and elute earlier.

Both principles, often in combination, are utilized in the various chromatographic methods employed for the isolation and purification of this compound, allowing for the separation of this compound from other co-occurring compounds in plant extracts.

High-Resolution Spectroscopic Elucidation Methods

Spectroscopic techniques are essential for determining the structure of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the number and types of atoms in a molecule and their connectivity chromnet.netphytopurify.comscirp.org. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize furanocoumarins like this compound.

¹H NMR spectra provide information on the different types of protons in the molecule, their chemical environments (indicated by chemical shifts in parts per million, ppm), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants, J values) maas.edu.mmcdnsciencepub.com. For furanocoumarins, characteristic signals are observed for the protons of the pyrone ring (H-3 and H-4, typically as doublets with large coupling constants around 9-10 Hz) and the furan (B31954) ring (H-2' and H-3', typically as doublets with smaller coupling constants around 2-2.5 Hz) maas.edu.mmcdnsciencepub.com. Aromatic protons on the benzene (B151609) ring also give characteristic signals depending on their substitution pattern cdnsciencepub.com.

¹³C NMR spectra provide information on the different types of carbon atoms in the molecule and their chemical environments maas.edu.mm. The chemical shifts of carbon signals are influenced by the hybridization state of the carbon and the presence of electronegative atoms or functional groups maas.edu.mm. Analysis of both ¹H and ¹³C NMR data, often combined with 2D NMR techniques like COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and the confirmation of the molecular structure of this compound.

While specific detailed NMR data (chemical shifts, multiplicities, coupling constants) for isolated this compound were not extensively detailed in the search results, the general application of NMR for furanocoumarin structure elucidation, including the characteristic signals for pyrone and furan ring protons, is well-established maas.edu.mmcdnsciencepub.com. Some sources mention that NMR data are used for the identification and quality control of this compound chromnet.netphytopurify.comscirp.org.

Below is a table summarizing some typical NMR spectral data points for furanocoumarins, based on the general information found, which would be relevant for the characterization of this compound:

| Nucleus | Proton/Carbon | Typical Chemical Shift Range (ppm) | Typical Multiplicity (¹H NMR) | Relevant Coupling Constants (Hz) (¹H NMR) |

| ¹H | H-3 (Pyrone) | 6.0 - 6.5 | Doublet | ~9-10 (J₃,₄) |

| ¹H | H-4 (Pyrone) | 7.5 - 8.2 | Doublet | ~9-10 (J₃,₄) |

| ¹H | H-2' (Furan) | 7.4 - 7.8 | Doublet | ~2-2.5 (J₂',₃') |

| ¹H | H-3' (Furan) | 6.7 - 7.0 | Doublet | ~2-2.5 (J₂',₃') |

| ¹H | Aromatic (Benzene Ring) | Varies based on substitution | Singlet, Doublet, Multiplet | Varies |

| ¹³C | C=O (Lactone) | ~160 - 165 | - | - |

| ¹³C | Aromatic Carbons | 100 - 165 | - | - |

| ¹³C | Furan Carbons | Varies | - | - |

Note: The values in this table are generalized for furanocoumarins and specific shifts for this compound would be determined experimentally.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule. A typical ¹H NMR spectrum displays signals at different chemical shifts (δ), measured in parts per million (ppm), which are indicative of the electronic environment surrounding each unique type of proton chemistrysteps.comresearchgate.net. The integration of each signal provides the relative number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of hydrogen atoms on adjacent carbons due to spin-spin coupling chemistrysteps.comresearchgate.net. Coupling constants (J values), measured in Hertz (Hz), quantify the strength of these interactions and provide further details about the molecular structure and stereochemistry acs.orgpg.edu.pl. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to its various protons, including those on aromatic rings, any methoxy (B1213986) groups, and potentially hydroxyl protons, with their chemical shifts, integrations, and splitting patterns providing key information for assigning the proton resonances to specific positions in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically distinct carbon atom typically gives rise to a single signal massbank.eu. The chemical shift of each ¹³C signal is highly sensitive to the electronic environment of the carbon atom, providing insights into hybridization, the presence of electronegative atoms, and functional groups massbank.eu. While natural abundance ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is crucial for determining the number and types of carbon atoms present in the molecule massbank.eu. For this compound, the ¹³C NMR spectrum would show signals for each unique carbon atom, including those in the aromatic rings, the coumarin (B35378) core, and the methoxy substituent, with their chemical shifts aiding in the assignment of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are invaluable for assigning signals and establishing connectivity within a molecule lcms.cznih.gov.

COSY (COrrelation SpectroscopY): ¹H-¹H COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds pg.edu.pllcms.cznih.gov. This helps in identifying coupled spin systems and tracing proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations) massbank.eulcms.cznih.gov. This is essential for assigning proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC spectra show correlations between protons and carbon atoms that are separated by two, three, or even four bonds massbank.eulcms.cznih.gov. This technique is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range structural information.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments reveal spatial proximity between protons, typically within 5-7 Å, through the Nuclear Overhauser Effect lcms.cz. This is useful for determining the relative stereochemistry and conformation of a molecule.

Applying these 2D NMR techniques to this compound would provide a network of correlations, allowing for the unambiguous assignment of both proton and carbon signals and the confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis spectroscopyonline.comsavemyexams.com.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass savemyexams.comresearchgate.net. This high mass accuracy allows for the determination of the elemental composition of an ion by matching the experimentally determined mass to theoretical masses calculated for possible elemental formulas savemyexams.comresearchgate.net. For this compound, HRMS would be used to determine the exact mass of the molecular ion, which can then be used to confirm its molecular formula. The isotopic peak pattern in the HRMS spectrum can also provide corroborating evidence for the elemental composition, particularly for elements with characteristic isotopic distributions like chlorine or bromine, although these are not expected in this compound spectroscopyonline.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions nih.govresearchgate.net. The fragmentation pattern is characteristic of the compound's structure, as different bonds break depending on their stability and the ionization method used nih.govsavemyexams.com. Analyzing the m/z values and relative abundances of the fragment ions provides detailed structural information nih.govinnovatechlabs.com. For this compound, MS/MS analysis of the molecular ion would yield a fragmentation pattern from which key substructures and functional groups could be identified by interpreting the mass differences between the precursor ion and the fragment ions, as well as between the fragment ions themselves. This fragmentation data serves as a unique fingerprint for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, corresponding to molecular vibrations (stretching and bending modes) msu.eduresearchgate.net. An IR spectrum typically displays absorbance bands as a function of wavenumber (cm⁻¹) researchgate.net. The positions, shapes, and intensities of these bands provide information about the functional groups present in the molecule msu.eduresearchgate.net. For this compound, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH) if present, carbonyl (C=O) from the coumarin core, and C-O stretching vibrations from the methoxy group and the furan and pyrone rings lcms.czmsu.edu. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to each compound and can be used for identification by comparison to reference spectra msu.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the characterization of compounds containing chromophores, such as this compound, which possesses a coumarin nucleus. maas.edu.mmresearchgate.net The absorption of UV or visible light by a molecule results from the excitation of electrons within its structure, typically involving π→π* and n→π* transitions in conjugated systems. researchgate.netegyankosh.ac.in

For coumarin derivatives like this compound, the conjugated system of the benzopyrone (coumarin) core and the fused furan ring contributes to characteristic UV absorption patterns. Studies on bergaptol (B1666848) and this compound derivatives have indicated UV absorption maxima in the region of 306-310 nm. maas.edu.mmcdnsciencepub.com While specific, detailed UV-Vis spectral data solely for isolated this compound can vary depending on the solvent and experimental conditions, the presence of absorption bands in this range is indicative of the furocoumarin chromophore. maas.edu.mmresearchgate.netcdnsciencepub.com

UV-Vis spectroscopy can provide information about the presence and extent of conjugated systems within the molecule. researchgate.net Comparing the UV spectrum of an isolated compound to that of a known standard can aid in initial identification or provide supporting evidence for the presence of a furocoumarin structure. cdnsciencepub.com

Integration of Spectroscopic Data for Structure Confirmation

The definitive confirmation of this compound's structure is achieved through the integration of data obtained from multiple spectroscopic and chromatographic techniques. No single technique typically provides all the necessary information for complex natural products; thus, a hyphenated approach is often employed. ijaresm.commaas.edu.mmresearchgate.netegyankosh.ac.inresearchgate.net

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are essential for the separation and purification of this compound from complex plant extracts. sgs-institut-fresenius.demaas.edu.mmnih.govscirp.orgresearchgate.netresearchgate.net These techniques provide information regarding the compound's purity and its retention behavior under specific stationary and mobile phase conditions. For instance, UHPLC utilizing a C18 column with a gradient elution of water containing 0.1% formic acid and acetonitrile has been successfully used in the analysis where this compound was detected. scirp.orgresearchgate.net

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. egyankosh.ac.inbjherbest.comarizona.edu The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, which for this compound (C₁₁H₆O₄) is approximately 202. researchgate.netijaresm.com Fragmentation patterns observed in MS can provide clues about the substructures present in the molecule. egyankosh.ac.innih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for determining the arrangement of atoms and functional groups within the this compound molecule. sgs-institut-fresenius.deijaresm.commaas.edu.mmresearchgate.net Although specific NMR data for this compound were not detailed in the reviewed literature, NMR is a standard technique used to confirm the structural assignments of coumarins by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different protons and carbons. sgs-institut-fresenius.demaas.edu.mmresearchgate.netegyankosh.ac.inresearchgate.net

Infrared (IR) spectroscopy can provide information about the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of this compound's structure. ijaresm.commaas.edu.mmresearchgate.net Specific absorption bands in the IR spectrum correspond to the vibrational frequencies of these functional groups. researchgate.net

The integration of these data involves correlating the information obtained from each technique. For example, the molecular weight from MS confirms the molecular formula suggested by elemental analysis (if performed) and supports the proposed structure. The fragmentation pattern in MS can be interpreted in the context of the structural fragments identified by NMR. UV-Vis data confirms the presence of the expected chromophore, and IR spectroscopy verifies the presence of key functional groups. Chromatographic data, including retention time, provides a measure of the compound's polarity and interaction with the stationary phase, which must be consistent with the proposed structure and separation conditions. researchgate.netegyankosh.ac.in

In Vitro Biological Activity and Mechanistic Investigations of Isobergaptol

Mechanisms of Action at the Molecular and Cellular Level

Understanding how Isobergaptol interacts with biological systems at a fundamental level is key to assessing its potential therapeutic or biological effects. Investigations have focused on its impact on cellular processes and specific enzymatic activities.

Cellular Bioactivity in Model Systems

Studies have indicated that this compound may exhibit various cellular bioactivities in in vitro model systems. Some research suggests potential anti-inflammatory and antimicrobial properties. scirp.org Additionally, this compound may possess antioxidant properties, which could contribute to neutralizing free radicals and reducing oxidative stress in cells. scirp.orgscirp.org

While specific detailed data tables on this compound's cellular bioactivity across a wide range of model systems are not extensively available in the provided search results, the reported potential activities suggest interactions with cellular pathways related to inflammation, microbial growth, and oxidative defense.

Enzyme Inhibition Profiles

Enzyme inhibition is a significant mechanism by which many compounds exert their biological effects. While direct, detailed enzyme inhibition profiles specifically for this compound are not prominently featured in the search results, related furanocoumarins, such as bergaptol (B1666848) and bergapten (B1666803), are known to interact with enzymes like cytochrome P450 (CYP) enzymes. wikipedia.orgmdpi.comnih.gov Bergaptol, for instance, has been shown to inhibit CYP2C9 and CYP3A4, although it demonstrates lower potency in inhibiting CYP3A4 in cancer cells compared to other coumarins. wikipedia.org Given the structural similarities, it is plausible that this compound might also interact with certain enzymes, potentially influencing metabolic pathways or cellular signaling. However, specific experimental data for this compound's enzyme inhibition profile is limited in the provided context.

Interaction with Pharmacological Targets (excluding human data)

Research into the interaction of this compound with pharmacological targets in non-human systems is less detailed in the provided information. General information about furanocoumarins indicates they can interact with various biological targets. researchgate.net For example, bergaptol has been assessed for potential targets against insulin (B600854) resistance in type 2 diabetes using in silico methods, identifying numerous protein targets with a certain probability of binding. cas.cz These targets include those involved in inflammatory pathways and insulin signaling, such as INSR, NF-κB, Akt, and GSK-3β, as observed in studies using gestational diabetes mellitus rat models. cas.cz While these findings pertain to bergaptol, they suggest potential avenues for investigating this compound's interactions with similar targets in relevant non-human biological contexts.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. unacademy.comstudysmarter.co.uk By correlating structural features with biological responses, researchers can gain insights into the molecular determinants of activity.

Correlations Between Chemical Structure and Biological Response

Specific SAR studies explicitly detailing the correlations between the chemical structure of this compound and its biological responses are not extensively described in the provided search results. However, the broader context of furanocoumarin research highlights the importance of structural variations, such as the position and type of substituents (e.g., hydroxyl or methoxy (B1213986) groups) and the structure of the furan (B31954) ring, in influencing their bioactivity. researchgate.netmdpi.com For instance, the presence and position of prenyl groups in O-prenylated coumarins can significantly impact their biological activities, including enzyme inhibition. nih.govpnas.org Future SAR studies on this compound would likely involve synthesizing or isolating structural analogs and evaluating their in vitro activities to identify key functional groups or structural motifs responsible for its observed biological effects.

Comparative Analysis with Related Furanocoumarins

Comparing the activity of this compound with related furanocoumarins like bergaptol and bergapten is crucial for understanding its unique properties and the impact of subtle structural differences. This compound is an angular furanocoumarin, while bergaptol and bergapten are linear furanocoumarins. mdpi.com Bergaptol is a precursor to bergapten, with bergaptol O-methyltransferase catalyzing the methylation of the hydroxyl group at the C-5 position of bergaptol to form bergapten. nih.gov

Studies comparing bergaptol and bergapten have shown differences in their activities, such as their potency in inhibiting certain enzymes wikipedia.org and their effects on cancer cell growth mdpi.comnih.gov. For example, bergapten has been shown to inhibit breast cancer cell growth and induce apoptosis in vitro. nih.gov Bergaptol has demonstrated free radical scavenging activity and modest anti-inflammatory effects in vitro. nih.gov

Computational and Theoretical Studies on Isobergaptol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as isobergaptol, to the binding site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. mdpi.com

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology has been broadly applied to other furanocoumarins to explore their interactions with various protein targets. For instance, docking studies on related compounds have been used to investigate their binding to enzymes like cytochrome P450s, protein kinases, and acetylcholinesterase, which are implicated in drug metabolism and various disease pathways.

A hypothetical molecular docking study on this compound would involve the following steps:

Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Binding Site Prediction: The potential binding pocket on the target protein would be identified. mdpi.com

Docking Simulation: Using software like AutoDock Vina or ICM, this compound would be docked into the identified binding site. nih.govmdpi.com The program would generate multiple binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein would be analyzed. mdpi.com

Such studies could provide valuable insights into which proteins this compound is likely to interact with, the strength of these interactions, and the specific structural features responsible for binding. This information is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.

Table 1: Potential Protein Targets for this compound Investigated via Molecular Docking This table is illustrative and based on targets commonly studied for related furanocoumarins.

| Target Protein Family | Specific Example | Potential Therapeutic Area | Predicted Interaction Type |

| Cytochrome P450 | CYP3A4 | Drug Metabolism | Hydrophobic, Pi-stacking |

| Protein Kinases | EGFR, AKT1 | Cancer | Hydrogen Bonding, Hydrophobic |

| Cholinesterases | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Pi-stacking, Hydrogen Bonding |

| Topoisomerases | Topoisomerase II | Cancer | Intercalation, Hydrogen Bonding |

Network Pharmacology Approaches for Multitargeted Effects

Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. healthcare-bulletin.co.uk This approach moves beyond the "one-drug, one-target" paradigm to a "multi-component, multi-target" model, which is particularly suitable for understanding the therapeutic mechanisms of natural products that often act on multiple targets simultaneously. researchgate.netconsensus.app

A network pharmacology study of this compound, though not yet published, would typically involve:

Target Prediction: Identifying potential protein targets of this compound using various databases such as SwissTargetPrediction, STITCH, and PharmMapper. mdpi.com

Disease-Associated Gene Collection: Gathering genes associated with a specific disease of interest (e.g., cancer, inflammation) from databases like GeneCards and DisGeNET. mdpi.com

Network Construction: Building a "compound-target-disease" network to visualize the relationships. A protein-protein interaction (PPI) network is also constructed for the potential targets to identify key proteins (hub genes) that play a central role in the biological processes. nih.gov

Functional Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to determine the biological processes and signaling pathways that are significantly enriched among the target proteins. consensus.app

Table 2: Illustrative Workflow and Data Sources for this compound Network Pharmacology

| Step | Description | Example Databases/Tools |

| 1. Target Identification | Predict potential protein targets of this compound based on chemical similarity and known interactions. | SwissTargetPrediction, TCMSP, PubChem mdpi.commdpi.com |

| 2. Disease Gene Association | Collect genes known to be associated with a specific disease. | GeneCards, DisGeNET, CTD mdpi.comnih.gov |

| 3. Network Construction | Build Protein-Protein Interaction (PPI) and Compound-Target-Pathway networks. | STRING, Cytoscape mdpi.comnih.gov |

| 4. Functional Analysis | Identify enriched biological processes and signaling pathways. | Gene Ontology (GO), KEGG consensus.app |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their experimentally determined activity. nih.gov Once validated, these models can be used to predict the activity of new, untested compounds. fiveable.me

While no QSAR models have been developed specifically for this compound, a study on 37 different furanocoumarin derivatives (including compounds structurally similar to this compound) successfully established a QSAR model for their inhibitory effects on cytochrome P450 3A (CYP3A) activity. nih.govingentaconnect.com This study found that several molecular descriptors were significantly related to the inhibitory potency of the furanocoumarins.

Key findings from this study on furanocoumarins include:

Significant Descriptors: Properties like lipophilicity (logP), molecular volume, molecular weight, surface area, and electrostatic potential were found to be important predictors of CYP3A inhibition. nih.gov

Predictive Power: The developed models demonstrated that molecular characteristics such as lipophilicity, molecular size, and electron-donating ability are crucial for the interaction between furanocoumarins and the CYP enzyme. nih.gov

This type of QSAR study highlights how the approach could be applied to this compound and its derivatives. By synthesizing a series of related compounds and measuring their activity against a specific target, a predictive QSAR model could be developed. This model would be invaluable for optimizing the structure of this compound to enhance its desired biological activity while potentially reducing off-target effects.

Table 3: Key Molecular Descriptors in Furanocoumarin QSAR Studies for CYP3A Inhibition

| Descriptor Category | Specific Descriptor | Correlation with Activity | Implication for Interaction |

| Lipophilicity | logP | Positive | Enhanced interaction with the lipophilic active site of the enzyme. ingentaconnect.com |

| Size/Shape | Molecular Volume, Molecular Weight | Positive | Larger molecules may have more extensive contact with the protein surface. nih.gov |

| Electronic | Minimal Electrostatic Potential | Significant | Relates to the electrostatic stabilization and electron-donating ability of the molecule. nih.gov |

| Energy | Formation Energy, HOMO Energy | Significant | Indicates the electronic reactivity and stability of the molecule. nih.gov |

Machine Learning Applications in Predicting Biological Effects

Machine learning (ML), a subset of artificial intelligence, utilizes algorithms to build models based on data and make predictions without being explicitly programmed. geneonline.com In pharmacology, ML is increasingly used to predict the bioactivity, toxicity, and pharmacokinetic properties of chemical compounds. ijcrt.orgmdpi.com These models can learn complex, non-linear relationships between a molecule's features and its biological effects. researchgate.net

For a compound like this compound, machine learning models could be trained on large datasets of natural products with known biological activities. nih.gov The process would involve:

Data Collection: Assembling a dataset of diverse compounds with their measured activities against various targets or in different assays.

Feature Generation: Representing each molecule numerically using molecular descriptors or fingerprints. These can capture 2D and 3D structural features, physicochemical properties, and electronic properties.

Model Training: Using algorithms such as Random Forest, Support Vector Machines (SVM), or Deep Neural Networks (DNNs) to learn the relationship between the molecular features and the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive performance on an independent set of compounds.

Prediction: Using the validated model to predict the potential biological activities of this compound.

This approach can screen this compound against a wide range of potential targets and effects in silico, helping to prioritize experimental testing and uncover novel therapeutic applications. nih.gov For example, a trained ML model could predict whether this compound is likely to be an inhibitor of a specific kinase, a modulator of a particular receptor, or have potential off-target liabilities. nih.gov

Table 4: Common Machine Learning Models and Features for Bioactivity Prediction

| Machine Learning Model | Description | Typical Molecular Features (Input) | Predicted Property (Output) |

| Random Forest | An ensemble method using multiple decision trees to improve prediction accuracy. nih.gov | Molecular Fingerprints (e.g., ECFP4), Physicochemical Descriptors (e.g., LogP, MWt) | Target Binding (Active/Inactive), IC50 value |

| Support Vector Machine (SVM) | A classifier that finds an optimal hyperplane to separate data points into different classes. mdpi.com | Molecular Descriptors, Quantum Chemical Descriptors | Toxicity (Toxic/Non-toxic), ADME properties |

| Deep Neural Network (DNN) | A multi-layered network of artificial neurons capable of learning highly complex patterns. researchgate.net | Graph-based representations of molecules, Raw structural data (SMILES) | Multi-target activity profile, Mechanism of action |

Computational Approaches for Biosynthetic Pathway Prediction and Engineering

Understanding the biosynthetic pathway of a natural product is essential for its sustainable production through metabolic engineering and synthetic biology. nih.gov Computational tools play a crucial role in predicting and elucidating these pathways by analyzing genomic data. nih.gov

This compound is a linear furanocoumarin, and its biosynthesis is known to proceed from the general phenylpropanoid pathway to umbelliferone (B1683723), a key intermediate. biorxiv.org The subsequent steps involve prenylation and cyclization reactions catalyzed by specific enzymes like prenyltransferases and cytochrome P450s. acs.orgmurdoch.edu.au

Computational approaches can significantly aid in this area through:

Genome Mining: Software like antiSMASH and plantiSMASH can scan the genome of a plant known to produce this compound to identify biosynthetic gene clusters (BGCs). nih.gov These tools look for signature genes, such as those encoding P450s and prenyltransferases, that are often clustered together.

Homology Modeling and Docking: If a candidate enzyme is identified, its 3D structure can be predicted through homology modeling. Molecular docking can then be used to test whether pathway intermediates (e.g., umbelliferone) can bind to the active site of the predicted enzyme, providing evidence for its function.

Metabolic Pathway Reconstruction: Computational tools can help assemble the entire pathway from individual enzymatic steps, predicting the sequence of reactions leading to the final product. nih.gov

Furthermore, these computational insights are vital for metabolic engineering. By identifying the rate-limiting enzymes or competing pathways, researchers can use gene editing technologies to optimize the production of this compound in a heterologous host like yeast or E. coli. acs.org This approach offers a promising alternative to extraction from plant sources, which can be inefficient and unsustainable. mdpi.comnih.gov

Table 5: Computational Tools for Biosynthetic Pathway Analysis

| Tool/Approach | Application | Relevance to this compound |

| antiSMASH/plantiSMASH | Identification of Biosynthetic Gene Clusters (BGCs) in microbial and plant genomes. nih.gov | Could identify the gene cluster responsible for this compound synthesis in a producer plant. |

| Co-expression Analysis | Identifying candidate genes by finding genes with expression patterns correlated to known pathway genes. nih.gov | Can help find unclustered genes involved in the later, specific steps of this compound formation. |

| Homology Modeling | Predicting the 3D structure of an enzyme based on the known structure of a related protein. | To model the structure of the specific P450s and prenyltransferases in the this compound pathway. |

| BNICE.ch / BridgIT | Computational reaction prediction tools to explore the chemical space around a known pathway. nih.gov | Can be used to predict potential novel derivatives that could be produced by engineering the this compound pathway. |

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Isobergaptol in plant extracts using modern analytical techniques?

- Methodological Answer : this compound can be identified via High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) for precise quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Cross-validation with reference standards and reproducibility across multiple extraction protocols (e.g., Soxhlet vs. ultrasound-assisted extraction) ensures reliability .

Q. What are the primary mechanisms of action of this compound in modulating biological pathways (e.g., anti-inflammatory or antioxidant effects)?

- Methodological Answer : Use in vitro assays (e.g., ROS scavenging assays, NF-κB inhibition studies) to evaluate bioactivity. Pair these with transcriptomic or proteomic profiling to identify downstream targets. Dose-response experiments and comparison with established inhibitors (e.g., ascorbic acid for antioxidants) help validate specificity .

Q. How do variations in plant source or extraction methods affect this compound yield and purity?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., solvent polarity, temperature, extraction time). Statistical tools like ANOVA can assess yield differences, while HPLC purity profiles and LC-MS/MS detect co-extracted impurities. Meta-analyses of existing literature on plant chemotypes are recommended to identify optimal sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform systematic reviews with inclusion/exclusion criteria (e.g., study design, dosage ranges). Use meta-regression to analyze variables like cell line specificity or in vivo vs. in vitro models. Replicate conflicting experiments under controlled conditions, documenting parameters such as solvent carriers (e.g., DMSO concentration) that may influence results .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics and bioavailability in preclinical models?

- Methodological Answer : Employ radiolabeled this compound in pharmacokinetic studies to track absorption/distribution. Use LC-MS/MS for plasma/tissue quantification. Compare oral vs. intravenous administration in rodent models, and integrate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability .

Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) elucidate this compound’s synergistic effects in complex matrices?

- Methodological Answer : Combine untargeted metabolomics (via UHPLC-QTOF-MS) with RNA-seq to map metabolic and gene regulatory networks. Network pharmacology tools (e.g., STRING, KEGG) identify pathways influenced by this compound. Validate synergies using knockout cell lines or co-administration experiments with known pathway inhibitors .

Q. What strategies mitigate instability or degradation of this compound under physiological or storage conditions?

- Methodological Answer : Conduct stability studies under varied pH, temperature, and light exposure. Use accelerated stability testing (ICH guidelines) with HPLC monitoring. Encapsulation techniques (e.g., liposomes, cyclodextrins) or prodrug design may enhance stability. Publish raw degradation data to support reproducibility .

Methodological Frameworks for Research Design

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies. Use sensitivity analyses to identify confounding variables (e.g., assay interference, batch effects) .

- Experimental Reproducibility : Document all protocols in line with ARRIVE guidelines for preclinical studies. Share datasets via repositories like Zenodo to enable cross-validation .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and adhere to the 3Rs (Replacement, Reduction, Refinement). For human cell lines, verify provenance and consent status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.